4-Bromo-2-methoxy-6-methylpyridine

Catalog No.
S813195
CAS No.
1083169-00-9
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methoxy-6-methylpyridine

CAS Number

1083169-00-9

Product Name

4-Bromo-2-methoxy-6-methylpyridine

IUPAC Name

4-bromo-2-methoxy-6-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3

InChI Key

MNMVHRSZHDBLMP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)OC)Br

Canonical SMILES

CC1=CC(=CC(=N1)OC)Br
  • Organic synthesis: The presence of a bromine atom and a methoxy group suggests 4-Bromo-2-methoxy-6-methylpyridine could be a useful intermediate in organic synthesis. The bromine can participate in various substitution reactions, while the methoxy group can be further manipulated depending on the desired final product.
  • Medicinal chemistry: Pyridine rings are a common scaffold in many drugs. The specific arrangement of substituent groups (bromo, methoxy, and methyl) in 4-Bromo-2-methoxy-6-methylpyridine might lead to researchers investigating its potential biological activity [].

4-Bromo-2-methoxy-6-methylpyridine has the molecular formula C₇H₈BrNO and a molecular weight of 188.05 g/mol. The compound features a pyridine ring substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. Its structural characteristics contribute to its unique chemical properties and reactivity .

The bromine atom in 4-bromo-2-methoxy-6-methylpyridine is highly reactive and can undergo nucleophilic substitution reactions. This allows for the introduction of various nucleophiles into the molecule, which can lead to the formation of diverse derivatives. Additionally, the methoxy group can participate in electrophilic aromatic substitution reactions, enhancing the compound's versatility in organic synthesis.

While specific biological activities of 4-bromo-2-methoxy-6-methylpyridine are not extensively documented in the search results, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of pyridine are known to possess antimicrobial, anti-inflammatory, and anticancer activities . Further research could elucidate the specific biological effects of this compound.

Synthesis of 4-bromo-2-methoxy-6-methylpyridine typically involves halogenation and methoxylation reactions. One common method includes:

  • Starting with 2-methoxy-6-methylpyridine.
  • Bromination at the 4-position using bromine or a brominating agent.
  • Purification through recrystallization or chromatography to yield the desired product .

This compound has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Materials Science: In the development of functional materials due to its electronic properties.
  • Organic Chemistry: As a building block for synthesizing more complex molecules .

Several compounds share structural similarities with 4-bromo-2-methoxy-6-methylpyridine. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesSimilarity Index
3-Amino-5-bromo-6-methylpyridin-2-olAmino group at position 30.84
3-Bromo-6-methoxypicolinaldehydeAldehyde group at position 30.77
2-Bromo-4-methoxy-6-methylpyridineBromine at position 20.91
4-Bromomethyl-2-methoxy-6-methylpyridineMethyl group at position 40.76

These compounds demonstrate variations in substituents that influence their reactivity and biological activity profiles while retaining some structural similarities to 4-bromo-2-methoxy-6-methylpyridine.

XLogP3

2.2

Wikipedia

4-Bromo-2-methoxy-6-methylpyridine

Dates

Modify: 2023-08-16

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